3- to 5-Fold Greater Gastric Antisecretory Potency vs. Natural PGE₂ in the Anaesthetized Rat Stomach Perfusion Model
(16R)-Mexiprostil (MDL 646) demonstrated 3- to 5-fold greater potency than natural prostaglandin E₂ in inhibiting gastric acid secretion in the perfused stomach of the anaesthetized rat [1]. This represents a direct, within-study head-to-head comparison under identical experimental conditions.
| Evidence Dimension | Gastric acid secretion inhibition potency |
|---|---|
| Target Compound Data | (16R)-Mexiprostil: significant inhibition of histamine- and bethanechol-stimulated acid secretion |
| Comparator Or Baseline | Natural PGE₂: 3- to 5-fold less potent on a microgram-per-kilogram basis |
| Quantified Difference | 3- to 5-fold greater potency for (16R)-Mexiprostil relative to PGE₂ |
| Conditions | Perfused stomach of the anaesthetized rat; stimulated secretion by histamine and bethanechol |
Why This Matters
This quantifiable potency advantage over the endogenous ligand PGE₂ supports selection for antisecretory applications where a superior therapeutic index relative to natural prostanoids is required.
- [1] Scarpignato C, Spina G, Signorini GC, Bertaccini G. Action of MDL 646, a new synthetic prostaglandin, on gastric acid secretion of some experimental animals. Res Commun Chem Pathol Pharmacol. 1983 Feb;39(2):211-28. View Source
